molecular formula C10H15N3Si B054929 1-[(Trimethylsilyl)methyl]benzotriazole CAS No. 122296-00-8

1-[(Trimethylsilyl)methyl]benzotriazole

Cat. No.: B054929
CAS No.: 122296-00-8
M. Wt: 205.33 g/mol
InChI Key: VRGRHLJMRVGQCS-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)methyl]benzotriazole is an organic compound with the molecular formula C10H15N3Si. It is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trimethylsilyl group attached to a benzotriazole moiety, which imparts unique chemical properties.

Mechanism of Action

Target of Action

1-[(Trimethylsilyl)methyl]benzotriazole, also known as benzotriazol-1-ylmethyl(trimethyl)silane, is primarily used as a reactant in alkylation reactions

Mode of Action

This compound acts as a one-carbon synthon for one-carbon homologation of carboxylic acids . In other words, it provides a one-carbon unit that can be incorporated into other molecules during chemical reactions. This is particularly useful in organic synthesis, where the introduction of a one-carbon unit can significantly alter the properties of the resulting compound.

Biochemical Pathways

As a chemical reagent, this compound does not participate in biochemical pathways in the same way that a drug or enzyme might. Instead, it is used in synthetic chemistry to facilitate specific reactions. For example, it has been used in the preparation of an inhibitor of the p53-MDM2 complex formation .

Pharmacokinetics

For instance, it is soluble in most organic solvents .

Result of Action

The primary result of the action of this compound is the formation of new chemical bonds. This can lead to the synthesis of new compounds with desired properties. For example, it has been used as a reactant for alkylation reactions and in the preparation of an inhibitor of the p53-MDM2 complex formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Trimethylsilyl)methyl]benzotriazole can be synthesized through the reaction of trimethylchlorosilane with benzotriazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(Trimethylsilyl)methyl]benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Bases: Sodium hydride, potassium carbonate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted benzotriazoles and various alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Trimethylsilyl)methyl]benzotriazole is unique due to the presence of the trimethylsilyl group, which imparts stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .

Properties

IUPAC Name

benzotriazol-1-ylmethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGRHLJMRVGQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391398
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122296-00-8
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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